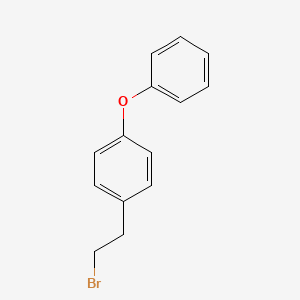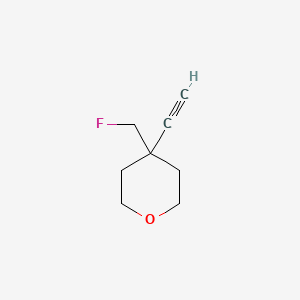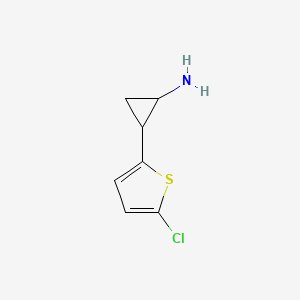
1-(2-Bromoethyl)-4-phenoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromoethyl)-4-phenoxybenzene is an organic compound characterized by a benzene ring substituted with a bromoethyl group and a phenoxy group
Métodos De Preparación
The synthesis of 1-(2-Bromoethyl)-4-phenoxybenzene typically involves the reaction of 4-phenoxybenzyl alcohol with hydrobromic acid in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
1-(2-Bromoethyl)-4-phenoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Oxidation Reactions: The phenoxy group can undergo oxidation to form phenolic derivatives.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride. Common reagents used in these reactions include sodium hydride, potassium tert-butoxide, and palladium catalysts. .
Aplicaciones Científicas De Investigación
1-(2-Bromoethyl)-4-phenoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 1-(2-Bromoethyl)-4-phenoxybenzene involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context .
Comparación Con Compuestos Similares
1-(2-Bromoethyl)-4-phenoxybenzene can be compared with other similar compounds such as:
1-(2-Bromoethyl)-2-phenoxybenzene: Differing in the position of the phenoxy group, which can influence its reactivity and applications.
1-(2-Bromoethyl)-4-methoxybenzene:
1-(2-Bromoethyl)-4-alkoxybenzene: Variations in the alkoxy group can lead to differences in solubility and reactivity
Propiedades
Fórmula molecular |
C14H13BrO |
|---|---|
Peso molecular |
277.16 g/mol |
Nombre IUPAC |
1-(2-bromoethyl)-4-phenoxybenzene |
InChI |
InChI=1S/C14H13BrO/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9H,10-11H2 |
Clave InChI |
WPERBPOPFLPZGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-cyclopropyl-N-(5-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B13594246.png)





